Diprop-2-enyl 2-benzylidenepropanedioate
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Overview
Description
Diprop-2-enyl 2-benzylidenepropanedioate, also known as diallyl 2-benzylidenemalonate, is an organic compound with the molecular formula C16H16O4 and a molecular weight of 272.3 g/mol . This compound is characterized by its unique structure, which includes two propenyl groups and a benzylidene group attached to a propanedioate backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diprop-2-enyl 2-benzylidenepropanedioate typically involves the esterification of benzylidenemalonate with propenyl alcohol under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield . The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Diprop-2-enyl 2-benzylidenepropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The propenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, aldehydes, and substituted derivatives of the original compound .
Scientific Research Applications
Diprop-2-enyl 2-benzylidenepropanedioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diprop-2-enyl 2-benzylidenepropanedioate involves its interaction with specific molecular targets and pathways. The benzylidene group can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The propenyl groups may also play a role in the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Diallyl malonate: Similar in structure but lacks the benzylidene group.
Benzylidene malonate: Contains the benzylidene group but lacks the propenyl groups.
Uniqueness
Diprop-2-enyl 2-benzylidenepropanedioate is unique due to the presence of both propenyl and benzylidene groups, which confer distinct chemical and biological properties . This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
52505-39-2 |
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Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
bis(prop-2-enyl) 2-benzylidenepropanedioate |
InChI |
InChI=1S/C16H16O4/c1-3-10-19-15(17)14(16(18)20-11-4-2)12-13-8-6-5-7-9-13/h3-9,12H,1-2,10-11H2 |
InChI Key |
GBWQETCVMFHVBQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C(=CC1=CC=CC=C1)C(=O)OCC=C |
Origin of Product |
United States |
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